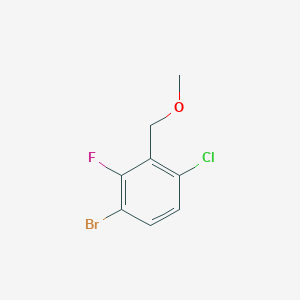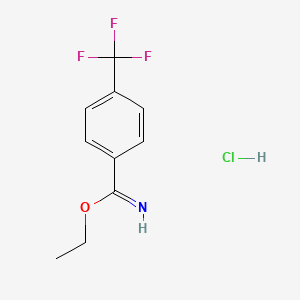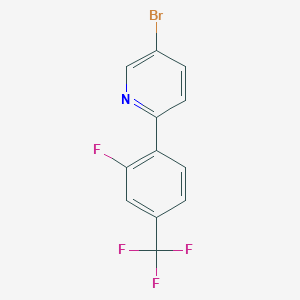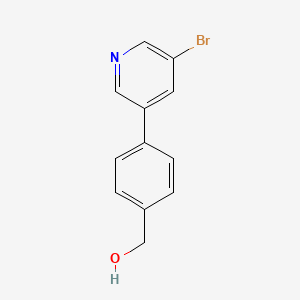
3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid” is a chemical compound with the CAS Number: 756525-98-1 . It has a molecular weight of 328.32 . The compound is in solid form and should be stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 328.32 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Chemical and Biological Research Applications
Research in the chemical and biological fields often explores compounds with complex structures for various purposes, including the development of new materials, pharmaceuticals, and understanding biological processes. For instance, studies on compounds similar in complexity to 3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid may focus on:
Biodegradation and Environmental Fate : Research on the biodegradation and environmental fate of organic compounds provides insights into how complex chemicals break down in the environment. Studies like those on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater reveal how microorganisms degrade organic pollutants, offering perspectives on managing chemical pollutants (Thornton et al., 2020)^1^.
Pharmacological Properties : The exploration of naturally occurring compounds for their pharmacological properties, such as the study on glycyrrhetinic acids from licorice for anticancer agent discovery, illustrates the interest in structurally complex molecules for therapeutic applications (Hussain et al., 2021)^2^.
Material Science and Synthesis : Studies on the synthesis and applications of chemical compounds, including phosphonic acids, highlight the ongoing research into developing new materials and chemical agents for various industrial and scientific uses (Sevrain et al., 2017)^3^.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mécanisme D'action
Target of Action
Mal-amido-PEG12-acid, also known as 3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of Mal-amido-PEG12-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . The maleimide group of the compound will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by Mal-amido-PEG12-acid are those involved in the ubiquitin-proteasome system . By forming PROTACs, Mal-amido-PEG12-acid can selectively degrade target proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of Mal-amido-PEG12-acid are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of Mal-amido-PEG12-acid’s action is the selective degradation of target proteins . This can lead to changes at the molecular and cellular levels, depending on the specific function of the degraded protein .
Action Environment
The action of Mal-amido-PEG12-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the maleimide group and the stability of the formed amide bond . Additionally, the presence of other reactive groups can influence the selectivity of the compound’s action .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIYLUYRFENAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG12-acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)


![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)





![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)
